molecular formula C20H16N2O B2738707 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole CAS No. 168209-86-7

1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole

Cat. No. B2738707
CAS RN: 168209-86-7
M. Wt: 300.361
InChI Key: PUUWICDPKVXZAQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole, commonly referred to as BPD, is a heterocyclic aromatic compound that is used in a variety of scientific applications. BPD is a five-membered ring structure consisting of a benzene ring and a diazole ring. BPD has a wide range of uses, from synthesis to research applications, due to its unique properties.

Scientific Research Applications

Anticancer Activity

Both “1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole” and “2-phenyl-1-phenylmethoxybenzimidazole” have shown potential as anticancer agents . The presence of various substituents significantly affects their anticancer activities . For instance, the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold was found to contribute to the anticancer activity .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial properties . They have shown moderate activity against various bacteria and fungi . Some derivatives were found to be particularly active against Candida .

Drug Design and Development

The benzimidazole ring system is a crucial component in the development of new drugs . The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure . This has led to the production of many commercially available anticancer drugs based on the benzimidazole skeleton .

Molecular Modeling

Molecular modeling techniques have been used to assign the configuration of these compounds . This is crucial in understanding and optimizing the therapeutic potential of drugs .

Synthesis of Analogues

These compounds are useful in synthesizing analogs of potent and highly selective inhibitors . The precise configuration of molecules is a crucial determinant of their pharmacological properties .

Study of Fluorinated Heterocycles

“1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole” has been studied in the context of fluorinated heterocycles . These fluorinated heterocycles have been found to have promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

properties

IUPAC Name

2-phenyl-1-phenylmethoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-3-9-16(10-4-1)15-23-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUWICDPKVXZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole

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